molecular formula C13H16BF3O3 B6323817 4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096998-36-4

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6323817
CAS RN: 2096998-36-4
M. Wt: 288.07 g/mol
InChI Key: VFSCHNNFBPSHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, hereafter referred to as TFMTD, is a unique compound with a wide range of potential applications. TFMTD is a synthetic compound which is composed of an aromatic phenol group and a boron-containing dioxaborinane group. It has been studied extensively for its potential use in a variety of scientific applications, such as synthesis and catalysis, as well as biological and medical applications.

Mechanism of Action

The mechanism of action of TFMTD is not fully understood. However, it is believed that the dioxaborinane group of TFMTD is responsible for its biological activity. The boron atom of the dioxaborinane group is believed to act as an electron donor, resulting in the formation of a covalent bond between the TFMTD and the target molecule. This covalent bond is believed to be responsible for the biological activity of TFMTD.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMTD have been studied extensively. TFMTD has been found to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been found to be an effective inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, TFMTD has been found to be an effective inhibitor of the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

TFMTD has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is relatively stable, making it suitable for use in a variety of laboratory conditions. However, there are also some limitations to the use of TFMTD in laboratory experiments. For example, it is not soluble in aqueous solutions, making it difficult to use in aqueous-based experiments. Additionally, the exact mechanism of action of TFMTD is not fully understood, making it difficult to predict its effects in certain experimental conditions.

Future Directions

There are a number of potential future directions for the use of TFMTD. One potential direction is the use of TFMTD in targeted drug delivery systems. Additionally, TFMTD could be used in the development of new catalysts for the synthesis of organic molecules. Another potential direction is the use of TFMTD in the development of new treatments for a variety of diseases, such as cancer and infectious diseases. Finally, TFMTD could be used in the development of new biotechnology products, such as enzymes and proteins.

Synthesis Methods

TFMTD can be synthesized using a variety of methods, including the Williamson ether synthesis and the Stille coupling reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction which involves the combination of an organohalide and an organometallic compound. Both of these methods can be used to synthesize TFMTD in a relatively straightforward manner.

Scientific Research Applications

TFMTD has been used in a variety of scientific research applications, including catalysis, drug delivery, and biotechnology. In catalysis, TFMTD has been used as an efficient catalyst for the synthesis of a variety of organic molecules. In drug delivery, TFMTD has been used to deliver drugs to specific target sites in the body. In biotechnology, TFMTD has been used as a reagent in the synthesis of a variety of biomolecules, such as proteins and nucleic acids.

properties

IUPAC Name

4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)10-6-9(13(15,16)17)4-5-11(10)18/h4-6,8,18H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCHNNFBPSHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150550
Record name Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol

CAS RN

2096998-36-4
Record name Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096998-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(trifluoromethyl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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